1,5-Diphenyl-3-styryl-2-pyrazoline
Overview
Description
1,5-Diphenyl-3-styryl-2-pyrazoline is a heterocyclic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered rings containing two adjacent nitrogen atoms. This compound is particularly interesting due to its structural features, which include two phenyl groups and a styryl group attached to the pyrazoline ring. These structural elements contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-styryl-2-pyrazoline can be synthesized through various methods. One common approach involves the reaction of chalcones with hydrazine derivatives under basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring .
Industrial Production Methods
These methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-styryl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and styryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and dihydropyrazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Diphenyl-3-styryl-2-pyrazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antibacterial and antioxidant properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-styryl-2-pyrazoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-2-pyrazoline: Similar in structure but lacks the styryl group.
1,5-Diphenyl-3-(4-methoxystyryl)-2-pyrazoline: Contains a methoxy group on the styryl moiety.
1,5-Diphenyl-3-(4-nitrostyryl)-2-pyrazoline: Contains a nitro group on the styryl moiety.
Uniqueness
1,5-Diphenyl-3-styryl-2-pyrazoline is unique due to its specific combination of phenyl and styryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3-diphenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-17,23H,18H2/b17-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDHRDBQAPBSAF-WUKNDPDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325150-61-6 | |
Record name | 4,5-Dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325150-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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